molecular formula C17H20N4O B5614620 4-[(4-methylphenyl)amino]-N'-(3-pyridinylmethylene)butanohydrazide

4-[(4-methylphenyl)amino]-N'-(3-pyridinylmethylene)butanohydrazide

Cat. No. B5614620
M. Wt: 296.37 g/mol
InChI Key: JUCLUCAZHNFRGC-DEDYPNTBSA-N
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Description

The chemical compound of interest belongs to a class of compounds known for their potential in various biological activities and chemical properties. While the exact compound has not been specifically studied, related compounds have shown promise in areas such as antimicrobial activity, enzyme inhibition, and as intermediates in organic synthesis. The importance of understanding such compounds lies in their structural uniqueness and potential applications in pharmaceuticals and materials science.

Synthesis Analysis

Compounds similar to “4-[(4-methylphenyl)amino]-N'-(3-pyridinylmethylene)butanohydrazide” are typically synthesized through multi-step reactions involving amine coupling, condensation, and sometimes cyclization processes. For instance, a related compound was synthesized through a sequence involving the preparation of aminophenyl substrates and subsequent reactions with pyridine derivatives, highlighting the complexity and precision required in synthesizing such molecules (Hosseini & Bayat, 2019).

Molecular Structure Analysis

The molecular structure of compounds in this category often features a complex architecture with multiple functional groups, such as amine, hydrazide, and pyridine moieties, contributing to their reactivity and interaction capabilities. Crystallography studies, such as those on similar pyridine and pyrimidine derivatives, reveal how these functional groups influence molecular conformation and packing in the solid state, impacting their physical and chemical properties (Lysov et al., 2000).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including cycloadditions, which are pivotal in synthesizing novel pyrimidinone and fused pyrimidinone derivatives. Such reactions not only demonstrate the compounds' reactivity but also their potential to serve as intermediates in the synthesis of biologically active molecules (Sharma & Mahajan, 1997).

properties

IUPAC Name

4-(4-methylanilino)-N-[(E)-pyridin-3-ylmethylideneamino]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-14-6-8-16(9-7-14)19-11-3-5-17(22)21-20-13-15-4-2-10-18-12-15/h2,4,6-10,12-13,19H,3,5,11H2,1H3,(H,21,22)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCLUCAZHNFRGC-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCCCC(=O)NN=CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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